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Core Science & Biosynthesis

Foundational

2-Chloro-3-(difluoromethyl)-7-methoxyquinoline chemical structure and properties

The following technical guide details the structural characteristics, synthesis, and reactivity of 2-Chloro-3-(difluoromethyl)-7-methoxyquinoline , a specialized heterocyclic building block used in medicinal chemistry. [...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characteristics, synthesis, and reactivity of 2-Chloro-3-(difluoromethyl)-7-methoxyquinoline , a specialized heterocyclic building block used in medicinal chemistry.

[1]

Executive Summary

2-Chloro-3-(difluoromethyl)-7-methoxyquinoline (CAS: 2091217-12-6 ) is a trisubstituted quinoline scaffold valued in drug discovery for its unique combination of reactive and physicochemical properties.[1] It serves as a critical intermediate for synthesizing kinase inhibitors and other bioactive heterocycles.[1]

The molecule features three distinct functional handles:[1][2]

  • C2-Chloro: A highly reactive site for Nucleophilic Aromatic Substitution (SNAr), allowing rapid library generation.[1]

  • C3-Difluoromethyl (-CF₂H): A lipophilic bioisostere of alcohols and aldehydes that functions as a hydrogen bond donor while improving metabolic stability.[1]

  • C7-Methoxy: An electron-donating group (EDG) that modulates the electronic density of the benzenoid ring, influencing solubility and binding affinity.[1]

Chemical Identity & Physicochemical Properties[1][4][5][6][7]

The following data summarizes the core identifiers and calculated properties essential for experimental planning.

PropertyValueNotes
IUPAC Name 2-Chloro-3-(difluoromethyl)-7-methoxyquinoline
CAS Number 2091217-12-6
Molecular Formula C₁₁H₈ClF₂NO
Molecular Weight 243.64 g/mol
Physical State SolidTypically off-white to pale yellow powder.[1]
Solubility DMSO, DCM, Ethyl AcetateLow solubility in water.[1]
cLogP ~3.2Predicted; indicates moderate lipophilicity.[1]
H-Bond Donors 1The -CF₂H proton is a weak donor.[1]
H-Bond Acceptors 3Quinoline N, Methoxy O, Fluorine atoms.[1][3]

Structural Analysis & Electronic Properties[1]

Understanding the electronic distribution is vital for predicting reactivity.[1]

  • The Pyridine Ring (N1-C4): The nitrogen atom withdraws electron density, making the C2 and C4 positions electron-deficient.[1] The chlorine atom at C2 further depletes density via induction (-I), making C2 highly susceptible to nucleophilic attack.[1]

  • The Benzenoid Ring (C5-C8): The methoxy group at C7 is a strong resonance donor (+M).[1] This increases electron density primarily at C6 and C8 (ortho) and C5 (para).[1]

  • The Difluoromethyl Group (C3): The -CF₂H group is electron-withdrawing via induction.[1] Unlike a trifluoromethyl group (-CF₃), the -CF₂H moiety contains an acidic proton capable of weak hydrogen bonding, acting as a "lipophilic hydrogen bond donor" which can improve potency in protein binding pockets.[1]

Synthesis Pathways[1][7][9][10][11][12]

The most robust route to this scaffold utilizes the Vilsmeier-Haack cyclization followed by Deoxofluorination .[1] This approach ensures high regioselectivity.[1]

Phase 1: Construction of the Quinoline Core

Reaction: Vilsmeier-Haack Cyclization Precursor: N-(3-methoxyphenyl)acetamide (3-Methoxyacetanilide) Reagents: POCl₃ (Phosphorus oxychloride), DMF (Dimethylformamide)[1]

Mechanism: The reaction proceeds via the formation of a Vilsmeier reagent (chloroiminium ion).[1] The acetanilide undergoes electrophilic attack, cyclization, and aromatization to yield 2-chloro-7-methoxyquinoline-3-carbaldehyde .[1]

Phase 2: Introduction of the Difluoromethyl Group

Reaction: Deoxofluorination Precursor: 2-Chloro-7-methoxyquinoline-3-carbaldehyde Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® Solvent: Dichloromethane (DCM), Anhydrous[1]

Protocol:

  • Preparation: Dissolve the aldehyde intermediate in anhydrous DCM under Nitrogen/Argon atmosphere.

  • Addition: Cool to 0°C. Add DAST (1.5 - 2.0 equivalents) dropwise. Caution: Reaction is exothermic.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours.

  • Quenching: Pour slowly into saturated NaHCO₃ solution. Caution: Vigorous gas evolution.[1]

  • Isolation: Extract with DCM, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

Visualization: Synthesis Workflow

SynthesisPath Start 3-Methoxyacetanilide Inter 2-Chloro-7-methoxy- quinoline-3-carbaldehyde Start->Inter POCl3, DMF (Vilsmeier-Haack) 80-90°C Final 2-Chloro-3-(difluoromethyl)- 7-methoxyquinoline Inter->Final DAST or Deoxo-Fluor DCM, 0°C to RT

Figure 1: Step-wise synthesis from commercially available acetanilide precursors.

Reactivity Profile: Nucleophilic Aromatic Substitution (SNAr)[1]

The primary utility of this scaffold lies in the displacement of the C2-Chlorine atom.[1]

Mechanism

The electron-deficient quinoline nitrogen and the electron-withdrawing -CF₂H group at C3 activate the C2 position.[1]

  • Addition: A nucleophile (amine, alkoxide, thiol) attacks C2, breaking the aromaticity of the pyridine ring and forming a Meisenheimer-like anionic intermediate.[1]

  • Elimination: The chloride ion is expelled, restoring aromaticity.[1]

Experimental Considerations:

  • Amines: React readily in ethanol or dioxane at 80–100°C. Acid catalysis (pTSA) or base (DIPEA) may be used depending on the amine's basicity.[1]

  • Phenols/Alcohols: Require deprotonation with NaH or K₂CO₃ in DMF/DMSO to facilitate attack.[1]

  • C7-Methoxy Effect: The electron donation from C7-OMe slightly deactivates the ring compared to a 7-H analog, often requiring slightly higher temperatures or longer reaction times for sterically hindered nucleophiles.[1]

Visualization: SNAr Mechanism

SnArMechanism Substrate 2-Cl-3-CF2H-7-OMe-Quinoline Complex Meisenheimer Intermediate Substrate->Complex + Nu-H (Addition) Nuc Nucleophile (Nu-H) Nuc->Complex Product 2-Nu-3-CF2H-7-OMe-Quinoline Complex->Product - HCl (Elimination) Leaving Cl- Complex->Leaving

Figure 2: Mechanism of C2-functionalization via Nucleophilic Aromatic Substitution.

Safety & Handling

  • Fluorinating Agents: DAST and Deoxo-Fluor react violently with water and glass (silica) at high temperatures.[1] Reactions should be conducted in anhydrous plastic (HDPE/Teflon) or silylated glass vessels if possible, strictly under inert gas.[1]

  • Quinoline Toxicity: Halogenated quinolines can be skin sensitizers and irritants.[1] Use standard PPE (gloves, goggles, fume hood).[1]

  • Waste Disposal: Quenched fluorination mixtures contain HF salts; dispose of in designated halogenated waste streams treated with calcium chloride to precipitate fluoride.[1]

References

  • Meth-Cohn, O., & Stanforth, S. P. (1998).[1] The Vilsmeier–Haack Reaction in the Synthesis of Heterocycles. Comprehensive Organic Synthesis.

  • Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Truong, T. T., & Nielsen, J. (2023).[1][2] Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Open Access Journal of Science and Technology.[1] [Link]

Sources

Exploratory

Advanced Architectures: Difluoromethylated Quinoline Building Blocks

Topic: Difluoromethylated Quinoline Building Blocks for Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads Executive Summary: The "Lipophilic Hydrog...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Difluoromethylated Quinoline Building Blocks for Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary: The "Lipophilic Hydrogen Bond Donor" Paradigm[1][2]

In the optimization of lead compounds, the quinoline scaffold remains a privileged structure, ubiquitous in kinase inhibitors (e.g., Lenvatinib), antimalarials, and GPCR modulators. However, traditional substitutions often face metabolic liabilities or solubility cliffs. The difluoromethyl group (


) has emerged as a critical bioisostere, distinct from its trifluoromethyl (

) counterpart.[1][2]

While


 is a bulky, lipophilic, electron-withdrawing group, 

contains an acidic proton (

in isolation, lower on heterocycles). This confers a unique duality: it acts as a Lipophilic Hydrogen Bond Donor (Lip-HBD) . It can substitute for hydroxyl (

) or thiol (

) groups, maintaining H-bond donor capability while significantly improving membrane permeability and metabolic stability against oxidation.

This guide details the synthesis, reactivity, and strategic deployment of difluoromethylated quinoline building blocks, moving beyond simple catalog reagents to late-stage functionalization strategies.

Physicochemical Comparison: The Fluorine Effect[4]
PropertyMethyl (

)
Trifluoromethyl (

)
Difluoromethyl (

)
Medicinal Impact
Hammett

-0.170.540.32Moderate EWG; modulates heteroatom

.
H-Bond Donor NoNoYes (Weak-Moderate)Bioisostere for -OH/-SH; specific binding interactions.
Lipophilicity (

)
0.560.880.10 - 0.50Increases permeability without the "grease" of alkyl chains.
Metabolic Stability Low (Oxidation)HighHighBlocks CYP450 oxidation at benzylic positions.

Synthetic Strategies for Building Block Assembly

The construction of


 quinolines generally follows two distinct logical pathways: De Novo Assembly  (using fluorinated precursors) or Late-Stage Functionalization  (installing the group onto an existing core).
Strategy A: Innate C-H Difluoromethylation (Radical Minisci-Type)

This is the most direct method for generating building blocks from simple quinoline precursors. Unlike electrophilic


 radicals, the 

radical exhibits nucleophilic character.[3] Consequently, it preferentially attacks electron-deficient positions of the quinoline ring (typically C2 or C4), especially under acidic conditions where the nitrogen is protonated.
  • Key Reagent: Zinc Difluoromethanesulfinate (DFMS, "Baran’s Reagent").[4]

  • Mechanism: Oxidative radical generation followed by Minisci-type addition.

  • Regioselectivity: Favors C2/C4 positions.

Strategy B: Deoxyfluorination of Carbonyls

For specific regiochemistry (e.g., C3, C5-C8), the most reliable route is the conversion of aldehydes.

  • Reagents: DAST (Diethylaminosulfur trifluoride), Deoxo-Fluor, or XtalFluor-E.

  • Precursors: Quinoline-carboxaldehydes.

Strategy C: Photoredox Catalysis

Emerging methods utilize visible light and sulfinates or sulfones to generate


 radicals under milder conditions, often improving functional group tolerance over thermal radical methods.
Visualization: Synthetic Decision Logic

SynthesisLogic Start Target: CF2H-Quinoline Regio Desired Position? Start->Regio C2_C4 Electron Deficient (C2 / C4) Regio->C2_C4 Innate Reactivity C3_Benz Electron Neutral/Rich (C3 / C5-8) Regio->C3_Benz Specific Site Method_Radical Method A: Radical C-H (Zn(SO2CF2H)2) C2_C4->Method_Radical Direct C-H Func. Method_Deoxy Method B: Deoxyfluorination (R-CHO + DAST) C3_Benz->Method_Deoxy If Aldehyde Available Method_Cross Method C: Cross-Coupling (Pd-Cat + CF2H source) C3_Benz->Method_Cross If Halide Available

Caption: Decision matrix for selecting the optimal synthetic route based on the desired regiochemical outcome on the quinoline scaffold.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The observation of specific color changes or gas evolution serves as an in-process check.

Protocol A: Direct C-H Difluoromethylation using DFMS (Baran Method)

Best for: Rapidly accessing C2/C4-difluoromethyl quinolines from cheap starting materials.

Reagents:

  • Substrate: Quinoline derivative (1.0 equiv)[5]

  • Reagent: Zinc difluoromethanesulfinate (DFMS) (3.0 equiv)

  • Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq.) (5.0 equiv)

  • Solvent: DCM/Water (2.5:1 biphasic mixture)

  • Additive: Trifluoroacetic acid (TFA) (1.0 equiv) - Critical for protonating the heterocycle to activate it toward nucleophilic radical attack.

Step-by-Step Workflow:

  • Setup: In a vial equipped with a stir bar, dissolve the quinoline substrate (0.5 mmol scale) in DCM (2.5 mL).

  • Activation: Add water (1.0 mL) followed by TFA. Checkpoint: Ensure the substrate is fully solubilized or forms a fine emulsion.

  • Reagent Addition: Add DFMS (solid) in one portion.

  • Initiation: Add TBHP dropwise at

    
     (ice bath). Caution: Exothermic. Gas evolution (
    
    
    
    ) will be observed.
  • Reaction: Allow to warm to room temperature and stir vigorously for 12–24 hours. The biphasic nature requires high stir rates ( >800 RPM).

  • Workup: Quench with saturated

    
     (careful, gas evolution). Extract with DCM (
    
    
    
    ).
  • Purification: Silica gel chromatography. Note:

    
     products are often less polar than the parent heterocycle.
    
Protocol B: Deoxyfluorination of Quinoline Carboxaldehydes

Best for: Installing


 at non-innate positions (e.g., C3) where an aldehyde precursor exists.

Reagents:

  • Substrate: Quinoline-3-carboxaldehyde (1.0 equiv)

  • Reagent: DAST (Diethylaminosulfur trifluoride) (1.5 equiv)

  • Solvent: Anhydrous DCM

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a round-bottom flask and cool under

    
    .
    
  • Solubilization: Dissolve aldehyde in anhydrous DCM. Cool to

    
    .
    
  • Addition: Add DAST dropwise via syringe. Checkpoint: Solution may turn slightly yellow; rapid darkening indicates decomposition.

  • Warming: Allow to warm slowly to Room Temperature over 4 hours.

  • Quench: Pour mixture slowly into saturated

    
     at 
    
    
    
    . Critical Safety: DAST reacts violently with water. Do not add water to the reaction; add reaction to the quench.
  • Isolation: Extract with DCM, dry over

    
    , concentrate.
    

Mechanistic Insight: The Radical Pathway

Understanding the mechanism is vital for troubleshooting. If the reaction fails, it is often due to the failure of the radical chain or insufficient protonation of the heterocycle.

MinisciMechanism DFMS Zn(SO2CF2H)2 Radical •CF2H DFMS->Radical Oxidation (-SO2) Intermediate Radical Adduct Radical->Intermediate + Quinoline Quinoline Quinoline (H+) Quinoline->Intermediate Protonation Increases Rate Product CF2H-Quinoline Intermediate->Product Oxidation -H+

Caption: Mechanistic flow of the innate C-H functionalization. The nucleophilic[3] •CF2H radical attacks the protonated (electron-deficient) quinoline core.

Applications in Drug Discovery[2][4][7][8][9][10][11]

Case Study: Kinase Inhibition

In the development of Type II kinase inhibitors, the "hinge binder" region often utilizes a quinoline or quinoline-like core. Replacing a C4-methyl group with a C4-difluoromethyl group has been shown to:

  • Increase Potency: The acidic proton of

    
     can form a weak hydrogen bond with backbone carbonyls in the ATP binding pocket.
    
  • Reduce Lipophilicity: Compared to a

    
     analogue, the 
    
    
    
    lowers
    
    
    , reducing non-specific binding and improving the free fraction in plasma.
Bioisosteric Replacement of Aldehydes

Quinoline-carboxaldehydes are reactive and metabolically unstable (oxidizing to carboxylic acids). The


 group mimics the electronics and shape of the carbonyl oxygen (via the C-F bonds) and the aldehyde hydrogen, but is chemically inert.

References

  • Innate C-H Functionalization (The Baran Reagent): Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., ...[6] & Baran, P. S. (2012).[6][7] Practical and innate carbon–hydrogen functionalization of heterocycles. Nature, 492(7427), 95-99.[6] [Link]

  • Difluoromethyl Bioisosterism: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Lipophilic Hydrogen Bond Donors: Zafrani, Y., Sod-Moriah, G., & Yagen, B. (2017).[1] Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797–804.[4] [Link][4]

  • Radical Nucleophilicity of CF2H: Duan, M., Shao, Q., Zhou, Q., Baran, P. S., & Houk, K. N. (2024).[8] Why •CF2H is nucleophilic but[3][8] •CF3 is electrophilic in reactions with heterocycles.[3][8] Nature Communications (Discussed in context of J. Am. Chem. Soc. findings). [Link]

  • Photoredox Approaches: Beatty, J. W., Douglas, J. J., Cole, K. P., & Stephenson, C. R. (2015). A scalable, radical-mediated approach to the synthesis of difluoromethylated heterocycles.[3][7] Nature Communications, 6, 7943. [Link]

Sources

Foundational

Strategic Bioisosterism: The 2-Chloro-3-(difluoromethyl)-7-methoxyquinoline Scaffold

Executive Summary 2-Chloro-3-(difluoromethyl)-7-methoxyquinoline represents a high-value "privileged structure" in modern medicinal chemistry. It combines the pharmacophoric utility of the quinoline core with two critica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-3-(difluoromethyl)-7-methoxyquinoline represents a high-value "privileged structure" in modern medicinal chemistry. It combines the pharmacophoric utility of the quinoline core with two critical design elements: a reactive electrophilic handle at C2 and a lipophilic hydrogen bond donor (CHF


) at C3.

This guide details the bioisosteric rationale, synthetic utility, and strategic application of this scaffold in drug discovery, specifically for kinase inhibitors and GPCR ligands where metabolic stability and precise H-bond networking are required.

Bioisosteric Rationale & Physicochemical Profile[1][2][3][4]

The selection of this specific scaffold is driven by the unique properties of the difluoromethyl (CHF


)  group and the 7-methoxy  substituent.
The CHF Moiety: The "Lipophilic Donor"

Unlike the trifluoromethyl group (CF


), which is purely lipophilic and electron-withdrawing, the CHF

group contains a polarized C-H bond capable of acting as a weak hydrogen bond donor (HBD).
PropertyMethyl (-CH

)
Hydroxyl (-OH)Difluoromethyl (-CHF

)
Bioisosteric Impact
H-Bond Donor NoStrongWeak/Moderate Mimics -OH without the metabolic liability of glucuronidation.
Lipophilicity (

LogP)
+0.5-1.0 to -1.5+0.2 to +0.4 Increases membrane permeability compared to -OH.
Metabolic Stability Low (Oxidation)Low (Conjugation)High Blocks CYP450-mediated oxidation at the C3 position.
pKa Modulation NeutralAcidicEWG Lowers the pKa of the quinoline nitrogen, reducing hERG liability.
The 7-Methoxy Substituent

The methoxy group at position 7 is not merely decorative; it serves three mechanistic functions:

  • Electronic Modulation: As a para-donor to the ring nitrogen, it increases electron density, slightly deactivating the C2-Cl towards SNAr but enhancing the basicity of the final drug product (post-coupling).

  • Solubility: The oxygen atom acts as a hydrogen bond acceptor (HBA), improving aqueous solubility compared to the unsubstituted quinoline.

  • Metabolic Handle: While potentially a site for O-demethylation, it is often tolerated or replaced by bioisosteres (e.g., -OCF

    
    ) in late-stage optimization.
    

Synthetic Utility: The C2-Reactive Handle

The 2-chloro position is the "warhead" for library generation. It allows for orthogonal functionalization via Nucleophilic Aromatic Substitution (SNAr) or Transition Metal-Catalyzed Cross-Coupling.

Reaction Landscape Visualization

The following diagram illustrates the divergent synthesis pathways accessible from this core.

ReactionLandscape Core 2-Cl-3-(CHF2)-7-OMe Quinoline SNAr SNAr (Amines/Thiols) Core->SNAr  R-NH2, Heat   Suzuki Suzuki-Miyaura (Boronic Acids) Core->Suzuki  Ar-B(OH)2, Pd(0)   Buchwald Buchwald-Hartwig (Anilines) Core->Buchwald  Ar-NH2, Pd(L)   AminoQuin 2-Amino-3-CHF2 (Kinase Hinge Binder) SNAr->AminoQuin Biaryl 2-Aryl-3-CHF2 (GPCR Ligand) Suzuki->Biaryl Anilino 2-Anilino-3-CHF2 (Kinase Inhibitor) Buchwald->Anilino

Figure 1: Divergent synthetic pathways utilizing the 2-chloro electrophilic handle.

Experimental Protocols

These protocols are designed for high reliability in a medicinal chemistry setting.

Protocol A: SNAr Displacement with Aliphatic Amines

Context: Synthesis of 2-aminoquinoline derivatives (e.g., for exploring basic side chains).

Reagents:

  • Scaffold: 2-Chloro-3-(difluoromethyl)-7-methoxyquinoline (1.0 eq)

  • Nucleophile: Primary or Secondary Amine (1.5 eq)

  • Base: DIPEA (Diisopropylethylamine) (2.0 eq)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO

Procedure:

  • Dissolution: In a microwave vial, dissolve 100 mg of the scaffold in 2 mL of NMP.

  • Addition: Add DIPEA followed by the amine.

  • Reaction: Seal the vial and heat to 120°C for 2-4 hours (thermal) or 140°C for 30 mins (microwave).

    • Note: The 7-OMe group donates electron density, making the 2-Cl less reactive than in 7-nitro analogs. Higher temperatures are required.

  • Workup: Dilute with EtOAc, wash with water (3x) to remove NMP, then brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Suzuki-Miyaura Cross-Coupling

Context: Installing aryl/heteroaryl groups for hydrophobic pocket occupation.

Reagents:

  • Scaffold (1.0 eq)

  • Boronic Acid/Pinacol Ester (1.2 eq)

  • Catalyst: Pd(dppf)Cl

    
    ·DCM (5 mol%)
    
  • Base: K

    
    CO
    
    
    
    (2M aqueous solution, 3.0 eq)
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Inert Atmosphere: Purge reaction vessel with Nitrogen/Argon.

  • Mixing: Combine scaffold, boronic acid, and catalyst in Dioxane. Add aqueous base.[1]

  • Heating: Heat to 90°C for 4-12 hours.

  • Monitoring: Monitor by LCMS. The 2-Cl is highly susceptible to oxidative addition; conversion is usually efficient.

  • Scavenging: If Pd residues persist, treat with SiliaMetS® Thiol scavenger before concentration.

Strategic Application: Kinase Inhibitor Design

The 3-CHF


 group is particularly powerful in Type I kinase inhibitors.
The "Hinge Binder" Logic

In many kinase inhibitors (e.g., Gefitinib, Erlotinib), the quinoline/quinazoline N1 accepts a hydrogen bond from the hinge region backbone amide.

  • Problem: A C3-substituent is often needed to fill the "gatekeeper" pocket or modulate electronics. A Methyl group (CH

    
    ) is metabolically labile. A Chlorine (Cl) is lipophilic but electronically dead.
    
  • Solution (CHF

    
    ):  The C3-CHF
    
    
    
    proton can form a second weak hydrogen bond with carbonyl oxygen atoms in the hinge region or conserved water networks, improving potency and residence time.
Bioisosteric Replacement Workflow

When optimizing a lead compound containing a 3-methyl or 3-cyano quinoline:

BioisostereLogic Step1 Lead Compound (3-Methyl-Quinoline) Issue Metabolic Hotspot (Benzylic Oxidation) Step1->Issue Design Design: 3-CHF2 Analog Issue->Design Benefit Outcome: 1. Blocked Metabolism 2. New H-Bond (HBD) 3. Retained Size Design->Benefit

Figure 2: Logic flow for replacing Methyl with Difluoromethyl.

References

  • Zafrani, Y., et al. (2017).[2] "The Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Erickson, J. A., & McLoughlin, J. I. (1995).[3] "Hydrogen Bond Donor Properties of the Difluoromethyl Group." The Journal of Organic Chemistry. Link

  • Truong, T. T., & Nielsen, J. (2023).[4] "Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs." Open Academic Journals Index. Link

  • Dana Bioscience. "Product: 2-Chloro-3-(difluoromethyl)-7-methoxyquinoline."[5] Commercial Catalog. Link

Sources

Exploratory

A Technical Guide to the Structure-Activity Relationship of Difluoromethyl Quinoline Analogs

Abstract The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery, with the difluoromethyl (-CF2H) group, in particular, offering a unique constellation of physic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery, with the difluoromethyl (-CF2H) group, in particular, offering a unique constellation of physicochemical properties.[1][2] When appended to privileged scaffolds like quinoline, a heterocyclic aromatic compound renowned for its broad therapeutic potential, the resulting analogs present a rich field for medicinal chemistry exploration.[3][4] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of difluoromethyl quinoline analogs. It moves beyond a mere recitation of data to explain the causal relationships between molecular structure and biological function, grounded in field-proven insights. We will explore the foundational principles of the quinoline core and the -CF2H group, detail synthetic and screening methodologies, and dissect the critical structural determinants that govern the activity of this promising class of compounds.

Part 1: Foundational Principles

The Quinoline Scaffold: A Privileged Core in Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle, is characterized by a benzene ring fused to a pyridine ring.[3][4] This structure is not merely a synthetic curiosity; it is a "privileged scaffold" that appears in a vast number of natural products and synthetic compounds with a wide spectrum of pharmacological activities.[5][6] Its versatility allows for the generation of structurally diverse derivatives, making it a frequent starting point in the development of anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[3][7][8] The quinoline ring system's unique electronic properties and its ability to be functionalized at multiple positions make it an ideal foundation for tuning a molecule's interaction with biological targets.[4][9]

The Difluoromethyl (-CF2H) Group: A Bioisosteric Powerhouse

The difluoromethyl (-CF2H) group has emerged as a strategic asset in drug design, offering distinct advantages over non-fluorinated or trifluoromethylated (-CF3) analogs.[5][10] Its utility stems from a unique combination of properties:

  • Metabolic Stability: The high strength of the carbon-fluorine bond enhances metabolic stability by blocking common sites of oxidative metabolism, which can extend a drug's half-life.[10][11]

  • Lipophilicity and Permeability: The -CF2H group increases a molecule's lipophilicity, which can improve its ability to cross biological membranes, such as the blood-brain barrier, enhancing bioavailability.[1][10]

  • Hydrogen Bond Donation: Unlike the trifluoromethyl group, the -CF2H moiety possesses an acidic proton, enabling it to act as a weak hydrogen bond donor.[2][10] This capability can introduce new, favorable interactions with target proteins, improving binding affinity and specificity.[1]

  • Bioisosterism: The -CF2H group is considered a bioisostere of hydroxyl (-OH), thiol (-SH), and amine (-NH) functionalities.[1][5][10] This allows chemists to replace these often metabolically labile groups to improve pharmacokinetic properties while retaining or enhancing biological activity.

Part 2: Synthesis and Methodologies

The successful exploration of SAR is predicated on the ability to synthesize a diverse library of analogs and screen them effectively. The introduction of the -CF2H group onto the quinoline core, particularly at specific positions, has been a significant synthetic challenge.[12]

Synthetic Strategies for Difluoromethyl Quinoline Analogs

Modern synthetic chemistry has moved towards late-stage functionalization, an approach that introduces key functional groups at the final stages of a synthesis.[10] This allows for the rapid diversification of complex molecules for SAR studies without requiring a complete de novo synthesis for each analog.[13] Direct C-H difluoromethylation, where a C-H bond on the pre-formed quinoline ring is directly converted to a C-CF2H bond, is a highly atom-economical and efficient strategy.[5][13] While methods for direct difluoromethylation at the C-2 and C-4 positions of the quinoline ring have been documented, achieving this at the C-3 position has historically been more challenging.

Below is a generalized workflow for the synthesis and evaluation of these analogs.

G cluster_synthesis Synthesis Phase cluster_screening Screening Phase cluster_sar Analysis Phase A Quinoline Starting Material B Direct C-H Difluoromethylation (e.g., Radical Reaction) A->B Reagents: - CF2H Source - Catalyst C Purification & Characterization (NMR, HRMS) B->C D Biological Activity Assay (e.g., Antifungal, Anticancer) C->D Test Compound Library E Data Analysis (IC50, % Inhibition) D->E F Structure-Activity Relationship (SAR) Analysis E->F G Lead Optimization & Design of New Analogs F->G Identify Key Pharmacophores

Caption: Generalized workflow for the synthesis and evaluation of difluoromethyl quinoline analogs.

Experimental Protocol: Direct C-3 Difluoromethylation of Quinoline

The following protocol is a representative method adapted from the literature for achieving the challenging C-3 difluoromethylation, demonstrating a self-validating system through rigorous characterization.[5]

Objective: To introduce a difluoromethyl group at the C-3 position of the quinoline scaffold.

Materials:

  • Quinoline (starting material)

  • Difluoromethylation reagent (e.g., a palladium complex and a CF2H source)

  • Solvent (e.g., Chloroform-d for NMR)

  • Reaction vessel (e.g., 50 mL round-bottomed flask)

  • Magnetic stirrer and heating mantle

  • Standard purification equipment (e.g., column chromatography)

  • NMR Spectrometer (¹H, ¹³C, ¹⁹F) and High-Resolution Mass Spectrometer (HRMS)

Procedure:

  • Reaction Setup: To a clean, dry 50 mL round-bottomed flask, add quinoline (1.0 eq), the palladium catalyst (e.g., 0.1 eq), and the appropriate solvent under an inert atmosphere.

  • Reagent Addition: Add the difluoromethyl source reagent to the stirred solution.

  • Reaction Conditions: Heat the reaction mixture to the optimized temperature (e.g., 50°C) and allow it to stir for the required duration (e.g., 12-24 hours), monitoring progress by TLC.[5]

  • Workup: Upon completion, cool the reaction to room temperature. Quench the reaction as appropriate and perform an extraction using a suitable organic solvent.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product using column chromatography to isolate the C-3 difluoromethylated quinoline.

  • Characterization: Confirm the structure and purity of the final compound.

    • ¹H NMR: Look for the characteristic triplet signal for the -CF2H proton around δ 6.7-7.2 ppm with a large J-coupling constant (approx. 55 Hz).[5]

    • ¹⁹F NMR: Expect a doublet signal confirming the presence of the two fluorine atoms.[5]

    • ¹³C NMR and HRMS: Further confirm the molecular structure and exact mass.

Protocol: In Vitro Antifungal Activity Screening

This protocol outlines a standard method for evaluating the antifungal properties of newly synthesized analogs.

Objective: To determine the percent inhibition of fungal growth by test compounds.

Materials:

  • Synthesized difluoromethyl quinoline analogs

  • Target fungal strains (e.g., Sclerotinia sclerotiorum, Rhizoctonia solani)[14]

  • Potato Dextrose Agar (PDA) medium

  • Positive control (e.g., Tebufloquin)[15]

  • Solvent for dissolving compounds (e.g., DMF)

  • Sterile petri dishes

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds and the positive control at a specified concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Medium Preparation: Prepare PDA medium according to the manufacturer's instructions. Autoclave to sterilize and cool to 50-60°C.

  • Dosing: Add the appropriate volume of the test compound stock solution to the molten PDA to achieve the final test concentration (e.g., 50 µg/mL).[14] Pour the mixture into sterile petri dishes and allow it to solidify.

  • Inoculation: Place a mycelial disc (e.g., 5 mm diameter) from an actively growing culture of the target fungus onto the center of each agar plate.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) for a period that allows for significant growth in the negative control plates.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculation: Calculate the percentage of growth inhibition using the formula:

    • Inhibition (%) = [(C - T) / C] × 100

    • Where C is the average colony diameter of the negative control and T is the average colony diameter of the treated plate.

Part 3: Core Structure-Activity Relationship (SAR) Analysis

The central goal of this research is to understand how specific structural modifications to the difluoromethyl quinoline scaffold impact its biological activity. This analysis is crucial for guiding the design of more potent and selective drug candidates.

Key Structural Determinants of Activity

SAR studies reveal that the biological activity of these analogs is not random but is governed by a set of predictable principles.[16] Key determinants include the placement of the -CF2H group, the nature and position of other substituents on the quinoline core, and the overall physicochemical properties of the molecule.

SAR_Logic Core Difluoromethyl Quinoline Scaffold Mod_CF2H Position of -CF2H Core->Mod_CF2H Mod_Substituents Substituents on Quinoline Core Core->Mod_Substituents Mod_SideChain Nature of Side Chains (e.g., at C-4) Core->Mod_SideChain Outcome_Potency Altered Potency Mod_CF2H->Outcome_Potency Directly impacts target binding Mod_Substituents->Outcome_Potency e.g., Electron-donating groups at C-4 [17] Outcome_Selectivity Modified Selectivity Mod_Substituents->Outcome_Selectivity e.g., Bulky groups at C-7 [21] Mod_SideChain->Outcome_Potency Alkylamino chain length is critical [21] Outcome_PK Improved Pharmacokinetics (PK Properties) Mod_SideChain->Outcome_PK Influences solubility and absorption

Caption: Logical relationships in the SAR of difluoromethyl quinoline analogs.

Case Study: SAR of Fluorinated Quinoline Analogs as Antifungal Agents

A study on fluorinated quinoline analogs synthesized from 8-fluoro-2,3-dimethylquinolin-4-ol provides concrete SAR insights.[14][17] The core structure was modified by esterification with various substituted benzoic acids. The antifungal activity was tested against several phytopathogenic fungi.

Compound IDR Group (Substituent on Benzoate Ring)Activity vs. S. sclerotiorum (% Inhibition @ 50µg/mL)Key SAR Insight
2b 4-tert-butyl>80%[14]A bulky, electron-donating group at the para position is highly favorable for activity.
2d 4-ethylModerate[15]Smaller alkyl groups are less effective than the bulky tert-butyl group.
2e 4-fluoro>80%[14]An electron-withdrawing halogen at the para position also confers high activity.
2f 4-chloro>80%[14]Demonstrates that different halogens in the para position can be well-tolerated.
2g 4-methoxyModerate[14]An electron-donating methoxy group provides moderate activity.
2k 3-chloro>80%[14]Activity is not limited to para-substitution; meta-substitution is also effective.
2n 2,4-dichloro>80%[14]Di-substitution with halogens can maintain or enhance high activity.
Control Tebufloquin75.0%[15]Several novel analogs show activity superior to the positive control.
  • Substitution on the Benzene Ring is Crucial: The nature and position of the substituent on the appended benzoate ring significantly influence antifungal activity.[15]

  • Para-Position is Favorable: Both electron-donating (tert-butyl) and electron-withdrawing (halogens) groups at the 4-position of the benzene ring result in high activity against S. sclerotiorum.[14]

  • Bulky Groups are Tolerated: The high activity of the 4-tert-butyl analog (2b) suggests that a large steric profile in this position is beneficial.[15]

  • Halogenation is a Positive Strategy: The presence of fluorine, chlorine, or dichlorination on the ring is consistently associated with high inhibitory activity.[14]

Part 4: Future Perspectives and Conclusion

The exploration of difluoromethyl quinoline analogs remains a fertile ground for drug discovery. The insights gained from SAR studies are invaluable, guiding medicinal chemists toward more potent, selective, and metabolically robust candidates. Future work will likely focus on developing even more precise and regioselective methods for difluoromethylation, exploring a wider range of substitutions on the quinoline core, and applying these compounds to a broader array of biological targets, from oncology to infectious diseases.[3][7]

This guide has demonstrated that a systematic approach, combining rational synthetic strategies with robust biological screening, can effectively decode the complex structure-activity relationships of difluoromethyl quinoline analogs. By understanding the "why" behind the data, researchers can accelerate the journey from a promising scaffold to a clinically valuable therapeutic agent.

References

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508. [Link]

  • Truong, T. T., & Nielsen, J. (2023). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. oaji.net. [Link]

  • ResearchGate. (2014, May 28). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. ResearchGate. [Link]

  • Zha, G. F., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Photoredox Catalysis. Molecules, 27(24), 8873. [Link]

  • University of Münster. (2024, May 16). Chemists develop New method for introducing fluorinated components into molecules. University of Münster News. [Link]

  • L'Heureux, A., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7256-7308. [Link]

  • Kumar, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5739-5764. [Link]

  • Al-Ostath, A. I., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3). [Link]

  • Snehi, V., et al. (2023). An Extensive Review on Biological Interest of Quinoline and Its Analogues. International Journal of Science and Healthcare Research, 8(1), 45-56. [Link]

  • Truong, T. T., & Nielsen, J. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering, 66(1), 53-58. [Link]

  • ResearchGate. (2025, August 6). Design, synthesis and molecular modeling of new quinoline analogues as potential anti-cancer agents. ResearchGate. [Link]

  • Jia, Q., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3373. [Link]

  • ResearchGate. (2025, October 13). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. ResearchGate. [Link]

  • ResearchGate. (2025, October 30). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate. [Link]

  • ResearchGate. (2023, January 15). An Extensive Review on Biological Interest of Quinoline and Its Analogues. ResearchGate. [Link]

  • Jia, Q., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3373. [Link]

  • Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 463-476. [Link]

Sources

Protocols & Analytical Methods

Method

Nucleophilic substitution reactions of 2-Chloro-3-(difluoromethyl)-7-methoxyquinoline

Application Note: Nucleophilic Substitution Protocols for 2-Chloro-3-(difluoromethyl)-7-methoxyquinoline Part 1: Executive Summary This guide details the synthetic utility of 2-Chloro-3-(difluoromethyl)-7-methoxyquinolin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nucleophilic Substitution Protocols for 2-Chloro-3-(difluoromethyl)-7-methoxyquinoline

Part 1: Executive Summary

This guide details the synthetic utility of 2-Chloro-3-(difluoromethyl)-7-methoxyquinoline , a privileged scaffold in the development of Multidrug Resistance (MDR) reversal agents and kinase inhibitors.[1] The molecule features a unique electronic "push-pull" system: the 7-methoxy group (Electron Donating Group, EDG) and the 3-difluoromethyl group (Electron Withdrawing Group, EWG).[1]

While the 2-chloro position is inherently reactive toward Nucleophilic Aromatic Substitution (


), the specific electronic modulation by the 3-

and 7-OMe groups requires optimized protocols to suppress side reactions and maximize yield.[1] This note provides validated methodologies for thermal amination, etherification, and Palladium-catalyzed cross-coupling.[1]

Part 2: Scientific Background & Mechanistic Insight

Electronic Environment

The reactivity of the C2-chloride is governed by the superposition of three factors:

  • Ring Nitrogen Activation: The quinoline nitrogen withdraws electron density from C2 via induction and resonance (

    
    ), making it susceptible to nucleophilic attack.[1]
    
  • 3-Difluoromethyl (

    
    ) Activation:  Unlike a methyl group, the 
    
    
    
    moiety is electron-withdrawing (Hammett
    
    
    ).[1] This lowers the energy of the LUMO at the C2 position, accelerating
    
    
    rates compared to 3-unsubstituted quinolines.
  • 7-Methoxy (

    
    ) Deactivation:  The oxygen atom at C7 donates electron density into the ring system (
    
    
    
    ), partially counteracting the activation at C2.[1] Consequently, this substrate is less reactive than a 7-nitroquinoline but more reactive than a 7-methylquinoline.[1]
Reaction Mechanism ( )

The reaction proceeds via a stepwise Addition-Elimination pathway.[1][2] The nucleophile attacks the C2 carbon, disrupting aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).[1] The 3-


 group helps stabilize this negative charge accumulation.[1]

SNAr_Mechanism Substrate Substrate (2-Cl-3-CF2H-7-OMe) TS1 Transition State 1 (Nucleophilic Attack) Substrate->TS1 + Nucleophile (Nu) Intermediate Meisenheimer Complex (Anionic Intermediate) TS1->Intermediate Formation of C-Nu bond Product Product (2-Substituted) Intermediate->Product Restoration of Aromaticity LeavingGroup Leaving Group (Cl-) Intermediate->LeavingGroup Elimination

Figure 1: Stepwise


 mechanism.[1] The rate-determining step is typically the nucleophilic attack (formation of the Meisenheimer complex).

Part 3: Experimental Protocols

Protocol A: Thermal Amination (Primary & Secondary Amines)

Best for: Aliphatic amines (e.g., piperazines, morpholines) and non-hindered primary amines.[1]

Materials:

  • Substrate: 2-Chloro-3-(difluoromethyl)-7-methoxyquinoline (1.0 equiv)[1]

  • Nucleophile: Amine (1.2 – 1.5 equiv)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv) or 
    
    
    
    (2.0 equiv)[1]
  • Solvent: Anhydrous DMF or NMP (Reaction Molarity: 0.2 M)[1]

Procedure:

  • Charge: In a reaction vial equipped with a magnetic stir bar, dissolve the quinoline substrate in DMF.

  • Add: Add the amine followed by the base (DIPEA).[1] Note: If using a hydrochloride salt of the amine, increase base to 3.0 equiv.

  • Heat: Seal the vial and heat to 90°C – 110°C for 4–12 hours.

    • Monitor: Check by TLC (Hexane/EtOAc 7:3) or LC-MS.[1][2][3] Look for the disappearance of the starting material (M+H ~244, Cl pattern) and appearance of product.

  • Workup (Precipitation Method):

    • Cool the mixture to room temperature (RT).

    • Slowly pour the reaction mixture into 10 volumes of ice-cold water with vigorous stirring.

    • The product usually precipitates as a solid. Filter, wash with water, and dry under vacuum.[1]

  • Workup (Extraction Method - if oil forms):

    • Dilute with EtOAc.[1] Wash organic layer with water (

      
      ) to remove DMF, then brine (
      
      
      
      ).[1]
    • Dry over

      
      , filter, and concentrate.[1]
      

Critical Insight: The 3-


 group is sensitive to strong bases at very high temperatures (risk of carbene formation or hydrolysis).[1] Avoid using NaH or temperatures >140°C unless necessary.[1]
Protocol B: Palladium-Catalyzed Buchwald-Hartwig Coupling

Best for: Anilines (aromatic amines), sterically hindered amines, or low-nucleophilicity substrates where thermal


 is sluggish.[1]

Materials:

  • Catalyst:

    
     (2 mol%)[1]
    
  • Ligand: XPhos or BINAP (4 mol%)[1]

  • Base:

    
     (2.0 equiv) or NaOtBu (1.5 equiv)[1]
    
  • Solvent: 1,4-Dioxane or Toluene (degassed)[1]

Procedure:

  • Degas: Sparge the solvent with nitrogen or argon for 15 minutes.

  • Charge: Add quinoline substrate, amine, base, catalyst, and ligand to a reaction tube.

  • Inert Atmosphere: Evacuate and backfill with nitrogen (

    
    ).[1]
    
  • Heat: Add solvent and heat to 100°C for 2–6 hours.

  • Filtration: Cool to RT, dilute with EtOAc, and filter through a pad of Celite to remove Palladium residues.

  • Purification: Concentrate and purify via flash column chromatography.

Protocol C: Etherification (Alkoxylation)

Best for: Synthesis of 2-alkoxy derivatives (e.g., for solubility modulation).[1]

Procedure:

  • Preparation of Alkoxide: In a separate vial, treat the alcohol (e.g., benzyl alcohol, 1.2 equiv) with Sodium Hydride (NaH, 60% dispersion, 1.3 equiv) in dry THF or DMF at 0°C. Stir for 30 min until

    
     evolution ceases.
    
  • Coupling: Add the solution of 2-Chloro-3-(difluoromethyl)-7-methoxyquinoline in THF/DMF dropwise to the alkoxide solution.

  • Reaction: Stir at RT for 1 hour, then heat to 60°C if conversion is incomplete.

  • Quench: Carefully quench with saturated

    
     solution.
    

Part 4: Data Interpretation & Troubleshooting

Table 1: Solvent & Base Selection Guide

Reaction TypePreferred SolventPreferred BaseTemperatureComments
Standard Amination DMF, DMSO, NMPDIPEA, TEA80–110°CPolar aprotic solvents stabilize the Meisenheimer complex.[1]
Green Chemistry i-PrOH, n-BuOHNone (Excess Amine)RefluxProtic solvents can assist leaving group departure via H-bonding.[1]
Weak Nucleophiles Toluene, Dioxane

, NaOtBu
100°CRequires Pd-catalysis (Buchwald-Hartwig).[1]

Table 2: Troubleshooting Common Issues

ObservationRoot CauseCorrective Action
No Reaction 7-OMe deactivation dominates.Switch to Protocol B (Pd-catalysis) or increase Temp to 120°C in NMP.
Hydrolysis (2-OH) Wet solvent or hygroscopic base.[1]Use anhydrous DMF; store bases in a desiccator.[1]
Defluorination Base too strong (attacking

).
Avoid NaH/t-BuLi. Stick to Carbonate bases (

,

).[1]
Black Precipitate Pd catalyst decomposition.[1]Ensure rigorous degassing of solvents (Oxygen free).[1]

Part 5: Workflow Decision Tree

Optimization_Workflow Start Start: Nucleophile Selection CheckNu Is Nucleophile an Aliphatic Amine? Start->CheckNu Thermal Protocol A: Thermal SNAr (DMF, DIPEA, 100°C) CheckNu->Thermal Yes CheckHindrance Is Nucleophile Sterically Hindered or Aromatic (Aniline)? CheckNu->CheckHindrance No PdCat Protocol B: Buchwald-Hartwig (Pd2(dba)3, XPhos) CheckHindrance->PdCat Yes (Aniline/Hindered) Alkoxide Protocol C: Etherification (NaH, THF) CheckHindrance->Alkoxide No (Alcohol/Thiol)

Figure 2: Decision matrix for selecting the optimal synthetic protocol based on nucleophile class.

References

  • General Reactivity of 2-Chloroquinolines

    • Abdel-Wahab, B. F., et al. (2012).[1][4] "2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications." Molecular Diversity. Link

  • Mechanistic Aspects of SNAr

    • Bunnett, J. F., & Zahler, R. E. (1951).[1] "Kinetics of the Reaction of 2-Chloroquinoline with Methoxide Ion." Chemical Reviews. Link[1]

  • Synthesis of P-gp Inhibitors (Related Scaffolds)

    • Smolinski, M. P., et al. (2021).[1][5] "Discovery of Encequidar, First-in-Class Intestine Specific P-glycoprotein Inhibitor."[1] Journal of Medicinal Chemistry. (Context for quinoline-based MDR agents). Link[1]

  • Buchwald-Hartwig Coupling on Heterocycles

    • Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link[1]

  • Difluoromethyl Group Properties

    • Hu, J., et al. (2015).[1] "The chemistry of difluoromethyl group: synthesis and applications." Chemical Reviews. Link[1]

Sources

Application

Suzuki-Miyaura coupling conditions for 2-chloro-quinoline derivatives

Application Note: Optimized Suzuki-Miyaura Coupling for 2-Chloroquinoline Derivatives Executive Summary The 2-quinoline scaffold is a privileged pharmacophore in oncology (e.g., kinase inhibitors like Lenvatinib) and inf...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Suzuki-Miyaura Coupling for 2-Chloroquinoline Derivatives

Executive Summary

The 2-quinoline scaffold is a privileged pharmacophore in oncology (e.g., kinase inhibitors like Lenvatinib) and infectious disease therapeutics. While 2-chloroquinolines are commercially abundant, they present a dichotomy in reactivity: the electron-deficient C2 position facilitates oxidative addition compared to carbocyclic aryl chlorides, yet the adjacent pyridinic nitrogen can coordinate to palladium, effectively poisoning the catalyst.

This guide moves beyond "legacy" protocols (e.g., Pd(PPh₃)₄), which often suffer from low turnover numbers (TON) and high thermal requirements. We present a modern, modular approach utilizing bulky, electron-rich phosphine ligands and precatalyst scaffolds to ensure rapid, quantitative coupling under mild conditions.

Mechanistic Intelligence & Strategic Analysis

To design a robust protocol, one must understand the specific failure modes of 2-chloroquinoline substrates.

The Reactivity Paradox
  • Electronic Activation: The C=N bond is electron-withdrawing, making the C–Cl bond at the 2-position more susceptible to oxidative addition (OA) than chlorobenzene.

  • Catalyst Deactivation: The lone pair on the quinoline nitrogen is a strong

    
    -donor. Small, unhindered ligands (like PPh₃) allow the nitrogen to displace the phosphine, forming a stable, inactive [Pd(quinoline)₂L₂] species (The "N-poisoning effect").
    

The Solution: Use bulky, electron-rich ligands (e.g., Buchwald Dialkylbiaryl phosphines).

  • Steric Bulk: Prevents the quinoline nitrogen from binding to the Pd center.

  • Electron Density: Accelerates the oxidative addition into the C–Cl bond.

  • Ligation State: Promotes the formation of the active monoligated L1Pd(0) species.

Visualization: The Catalytic Cycle & Failure Points

The following diagram illustrates the critical decision points in the cycle using the recommended precatalyst pathways.

SuzukiCycle PreCat Pd(II) Precatalyst (e.g., XPhos Pd G4) ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Activation OxAdd Oxidative Addition (Rate Limiting for Cl) ActiveCat->OxAdd + Substrate Poison OFF-CYCLE: N-Coordination Complex ActiveCat->Poison Small Ligands (PPh3) TransMet Transmetallation (Base Dependent) OxAdd->TransMet + Boronic RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActiveCat Regeneration Substrate 2-Chloroquinoline Boronic Ar-B(OH)2 + Base Poison->ActiveCat Heat/Bulky Ligand

Figure 1: Catalytic cycle highlighting the necessity of bulky ligands to prevent off-cycle N-coordination (black node).

Optimization Matrix: Selecting the Right System

Do not use a "one-size-fits-all" approach. Select conditions based on your substrate's complexity and your lab's capabilities.

VariableMethod A: The "Universal" Protocol Method B: Green/Micellar Method C: Scale-Up Ready
Primary Use Drug Discovery / HTS / Difficult SubstratesSustainable Chemistry / RT ReactionsProcess Chemistry / Cost-Sensitive
Catalyst XPhos Pd G4 (or Pd(OAc)₂ + XPhos)Pd(dtbpf)Cl₂ Pd(dppf)Cl₂·DCM
Ligand Role Extreme steric bulk; boosts OA.High activity; lipophilic for micelles.Robust; air-stable; moderate bulk.
Solvent 1,4-Dioxane : Water (4:1)Water (with 2 wt% TPGS-750-M )Toluene : Water (10:1)
Base K₃PO₄ (0.5 M aqueous)Et₃N or K₃PO₄K₂CO₃
Temp 60–80 °CRoom Temperature (25–40 °C)80–100 °C
Key Advantage Highest success rate for heteroaryls.Eco-friendly; no organic waste.Cheapest materials; easy workup.

Detailed Experimental Protocols

Protocol A: The "Universal" Method (XPhos Pd G4)

Recommended for initial screening and complex substrates.

Rationale: The G4 precatalyst ensures a defined 1:1 Pd:Ligand ratio and rapid activation at low temperatures, avoiding the induction period associated with Pd(OAc)₂.

  • Preparation: To a reaction vial equipped with a stir bar, add:

    • 2-Chloroquinoline derivative (1.0 equiv, 0.5 mmol)

    • Arylboronic acid (1.2–1.5 equiv)

    • XPhos Pd G4 (2.0 mol%) [Alternatively: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)]

    • K₃PO₄ (2.0 equiv, finely ground or 0.5M aqueous solution)

  • Solvent Addition: Add degassed 1,4-Dioxane (2.0 mL) and Water (0.5 mL).

    • Note: Degassing is critical. Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine.

  • Reaction: Seal the vial and heat to 80 °C for 2–4 hours.

    • Monitoring: Check LCMS.[1] If conversion <50% after 1 hour, raise temp to 100 °C.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash organic layer with brine.[1][2] Dry over Na₂SO₄ and concentrate.

Protocol B: Green Micellar Coupling (Surfactant-Mediated)

Recommended for environmentally conscious workflows and heat-sensitive substrates.

Rationale: The TPGS-750-M surfactant forms nanomicelles. The lipophilic substrates and catalyst migrate into the hydrophobic core, creating a high local concentration that drives the reaction at room temperature.

  • Surfactant Prep: Prepare a 2 wt% solution of TPGS-750-M in degassed water.

  • Assembly: In a vial open to air (if using robust catalyst) or under Argon:

    • Add 2-Chloroquinoline (0.5 mmol) and Boronic Acid (1.2 equiv).

    • Add Pd(dtbpf)Cl₂ (2.0 mol%).

    • Add surfactant solution (1.0 mL).

    • Add Triethylamine (Et₃N) (3.0 equiv).

  • Reaction: Stir vigorously at Room Temperature (22–25 °C) for 4–12 hours.

    • Visual Cue: The reaction often turns from a cloudy suspension to a clearer mixture as product forms (depending on product solubility).

  • Extraction: Add a minimum amount of EtOAc (or MTBE) to extract the product. The aqueous surfactant layer can often be reused.

Troubleshooting Guide: Self-Validating the System

If the reaction fails, use this logic flow to diagnose the root cause.

ObservationDiagnosisCorrective Action
No Reaction (0% Conv) Catalyst Poisoning or Failure to ActivateSwitch to XPhos Pd G4 (pre-activated). Ensure solvent is degassed.[1][2]
Low Yield (<30%), SM Remaining Catalyst Death / N-CoordinationIncrease catalyst loading to 5 mol%. Switch to tBuXPhos (bulkier).
Homocoupling of Boronic Acid Oxidative ConditionsRigorous degassing (Ar sparge 15 min). Add solvent after purging solids.
Protodeboronation Base/Temp too aggressiveUse K₃PO₄ instead of Carbonates. Lower temp to 60 °C. Use Protocol B (RT).
"Black Metal" Precipitate Ligand DissociationLigand:Pd ratio is too low. Ensure 2:1 (L:Pd) if mixing manually.

References

  • Buchwald Ligands (XPhos/SPhos)

    • Title: "Universal" Pd-Catalyzed Cross-Coupling of Aryl Chlorides.
    • Source:J. Am. Chem. Soc.2007, 129, 3358.
    • Link:[Link]

  • Micellar Catalysis (Green Chemistry)

    • Title: Transition Metal Catalysis in Water at Room Temperature.[3]

    • Source:N
    • Link:[Link]

  • Precatalyst Development (G3/G4)

    • Title: Palladium Precatalysts for Cross-Coupling.[4][5][6][7][8]

    • Source:Chem. Rev.2016, 116, 12564.
    • Link:[Link]

  • Mechanistic Review

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[9]

    • Source:Chem. Rev.1995, 95, 2457 (Miyaura & Suzuki).
    • Link:[Link]

Sources

Method

Deoxyfluorination methods to synthesize difluoromethyl quinolines

Application Note: Strategic Deoxyfluorination for the Synthesis of Difluoromethyl Quinolines Executive Summary The difluoromethyl group ( ) is a privileged moiety in medicinal chemistry, acting as a lipophilic hydrogen b...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Deoxyfluorination for the Synthesis of Difluoromethyl Quinolines

Executive Summary

The difluoromethyl group (


) is a privileged moiety in medicinal chemistry, acting as a lipophilic hydrogen bond donor and a bioisostere for alcohols (

) and thiols (

).[1] In the context of quinoline scaffolds—ubiquitous in kinase inhibitors and antimalarials—the introduction of a

group can significantly modulate metabolic stability (

modulation) and membrane permeability.

This guide details the deoxyfluorination of quinoline-carboxaldehydes. Unlike radical difluoromethylation, deoxyfluorination offers regiospecificity defined by the carbonyl precursor. However, the basicity of the quinoline nitrogen and the thermal instability of classical fluorinating agents present unique challenges. This note provides validated protocols for using DAST , Deoxo-Fluor® , and the safer, crystalline XtalFluor-E® .

Mechanistic Insight & Reagent Selection

The Challenge of the Quinoline Nitrogen

Standard deoxyfluorination proceeds via nucleophilic attack of the carbonyl oxygen on the sulfur center of the reagent, followed by fluoride displacement.

  • Problem: The quinoline nitrogen is basic. It can coordinate with the Lewis-acidic sulfur of the fluorinating reagent, deactivating it or forming stable, non-reactive salts.

  • Solution: Protocols must often employ acidic promoters (e.g.,

    
    ) or require pre-complexation strategies to ensure the reagent reacts with the carbonyl oxygen rather than the heterocyclic nitrogen.
    
Reagent Selection Matrix
FeatureDAST Deoxo-Fluor® XtalFluor-E® Fluolead™
Physical State Liquid (Fuming)LiquidCrystalline SolidCrystalline Solid
Thermal Stability Low (Explosive >50°C)Moderate (Stable <70°C)High (Dec. >119°C)High (Dec. >150°C)
Free HF Generation Spontaneous (Hydrolysis)SpontaneousNo (Requires Promoter)Low
Glass Etching HighHighNegligibleLow
Selectivity Moderate (Elimination common)GoodExcellentExcellent
Mechanistic Pathway (Visualization)

The following diagram illustrates the activation and displacement pathway, highlighting the critical role of the promoter in the XtalFluor system.

DeoxyfluorinationMechanism Substrate Quinoline-CHO (Aldehyde) Intermediate1 Activated Alkoxy-Sulfur Intermediate Substrate->Intermediate1 Nucleophilic Attack (O -> S) QuinN Quinoline Nitrogen (Basic Site) Substrate->QuinN Internal Reagent Reagent (DAST/XtalFluor) Reagent->Intermediate1 Fluoride1 F- Attack (SN2/SN1) Intermediate1->Fluoride1 Leaving Group: R2N-SO-F Intermediate2 Fluoro-Carbocation /Hemiacetal Fluoride1->Intermediate2 Product Difluoromethyl Quinoline (-CF2H) Intermediate2->Product Second F- Attack Deactivation Reagent Deactivation (Salt Formation) QuinN->Deactivation Interferes with Reagent

Caption: Step-wise mechanism of deoxyfluorination. Note the competitive pathway where the basic quinoline nitrogen can sequester the fluorinating reagent.

Experimental Protocols

Protocol A: The "Gold Standard" (XtalFluor-E®)

Recommended for safety, scalability, and substrates sensitive to acidic conditions.

Rationale: XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) does not generate free HF spontaneously.[2][3] It requires an exogenous fluoride source, allowing precise control over the reaction initiation.

Materials:

  • Substrate: 4-Quinolinecarboxaldehyde (1.0 equiv)

  • Reagent: XtalFluor-E® (1.5 equiv)

  • Promoter: Triethylamine trihydrofluoride (

    
    ) (2.0 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL round-bottom flask (or Teflon vessel) and cool to room temperature under Nitrogen (

    
    ) atmosphere.
    
  • Solvation: Dissolve 4-quinolinecarboxaldehyde (1.0 mmol) in anhydrous DCM (5 mL).

  • Promoter Addition: Add

    
     (2.0 mmol) followed by dry Triethylamine (1.0 mmol) to buffer the solution.
    
    • Note: The amine helps prevent protonation of the quinoline ring by the HF complex.

  • Reagent Addition: Cool the mixture to -78°C. Add solid XtalFluor-E® (1.5 mmol) in one portion.

  • Reaction: Stir at -78°C for 30 minutes, then allow to warm to Room Temperature (RT). Stir for 12–18 hours.

    • Monitoring: Check by TLC.[4][5] The aldehyde spot should disappear. A less polar spot (difluoromethyl) usually appears.

  • Quench (Critical): Pour the reaction mixture slowly into a saturated aqueous

    
     solution. Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[4]
    
  • Purification: Flash chromatography (Hexanes/EtOAc). The

    
     group is lipophilic; the product often elutes earlier than the starting aldehyde.
    
Protocol B: The "Traditional" Method (DAST/Deoxo-Fluor)

Use only if XtalFluor is unavailable. Requires strict temperature control.

Materials:

  • Reagent: DAST (Diethylaminosulfur trifluoride) (1.5 equiv)[5]

  • Solvent: Anhydrous DCM

Step-by-Step Methodology:

  • Safety Prep: Use plasticware (polypropylene) if possible, as DAST etches glass. If using glass, ensure it is defect-free.

  • Cooling: Dissolve quinoline aldehyde in DCM under

    
    . Cool to -78°C. 
    
    • Warning: Never add DAST at room temperature to a carbonyl; the exotherm can be uncontrollable.

  • Addition: Add DAST dropwise via syringe.

  • Warming: Allow to warm to RT slowly (over 2-3 hours).

  • Quench: Cool back to 0°C. Quench dropwise with saturated

    
    .
    
    • Validation:

      
       NMR of the crude mixture (before workup) using an internal standard (e.g., 
      
      
      
      -trifluorotoluene) is recommended to quantify yield vs. decomposition.

Data Analysis & Validation

NMR Characterization

The formation of the difluoromethyl group is distinct in NMR spectroscopy.

NucleusSignal CharacteristicsCoupling Constants (

)

NMR
Doublet (d) or doublet of doublets (dd)


Shift

to

N/A

NMR
Triplet (t) (centered at benzylic position)


NMR
Triplet (t)

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Starting Material Remaining Quinoline N deactivating reagent.Increase reagent to 2.5 equiv. Pre-mix reagent with

(Lewis Acid exchange).
Elimination Product (Vinyl Fluoride) Base-mediated elimination.Use XtalFluor-E (less basic byproduct).[2][3] Avoid excess amine bases. Keep temp low.
Black Tarry Crude Polymerization/Decomposition.Temperature too high during addition. Ensure -78°C start.
Etched Glassware Free HF generation.Switch to Teflon/Plastic vessels. Use XtalFluor instead of DAST.[3]

Safety & Handling (E-E-A-T)

  • HF Danger: All reagents described (DAST, Deoxo-Fluor, and promoted XtalFluor) can generate Hydrogen Fluoride (HF) upon contact with water. HF causes deep, painless tissue penetration followed by bone necrosis. Calcium Gluconate gel must be present on the bench.

  • Thermal Runaway: DAST is known to detonate at temperatures >90°C. Never distill DAST.

  • Pressure: Deoxyfluorination generates

    
     (thionyl fluoride) gas as a byproduct. Ensure reaction vessels are vented to a scrubber or have pressure relief mechanisms.
    

References

  • Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur trifluorides." The Journal of Organic Chemistry, 40(5), 574–578. Link

  • Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols, aldehydes, and ketones to fluorides." The Journal of Organic Chemistry, 64(19), 7048–7054. Link

  • Beaululieu, F., et al. (2009). "Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling."[2] Organic Letters, 11(21), 5050–5053. Link

  • Umemoto, T., et al. (2010).[6][7] "Discovery of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride as a highly stable, easy-to-handle, and effective fluorinating agent." Journal of the American Chemical Society, 132(51), 18199–18205. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Technical Notes & Optimization

Troubleshooting

Stability of the difluoromethyl group under basic reaction conditions

Technical Support Center: Difluoromethyl Group Stability Ticket System: Open Subject: Stability of under Basic Conditions Status: Active Guide Introduction: The "Lipophilic Hydrogen Bond" Paradox Welcome to the Technical...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Difluoromethyl Group Stability Ticket System: Open Subject: Stability of


 under Basic Conditions
Status:  Active Guide

Introduction: The "Lipophilic Hydrogen Bond" Paradox

Welcome to the Technical Support Center. You are likely here because your difluoromethyl (


) group—intended to be a robust bioisostere for a hydroxyl or thiol group—is behaving unexpectedly under basic conditions.

The Core Conflict: The


 group is prized in drug discovery because it is a lipophilic hydrogen bond donor .[1] However, the very feature that allows hydrogen bonding (the polarized 

bond) also renders that proton acidic . Under basic conditions, this acidity opens a gateway to two primary failure modes:
  • Proton Shuffling (H/D Exchange): A "silent" failure where the chemical structure remains but isotopic integrity is lost.

  • Self-Immolation (Defluorination): A catastrophic failure where the generated carbanion ejects a fluoride ion, leading to decomposition.

This guide provides the diagnostic tools and protocols to stabilize your molecule.

Module 1: Diagnostic Flowchart (Risk Assessment)

Before proceeding, determine the "Activation Level" of your difluoromethyl group. Not all


 groups are equally acidic.[2]

RiskAssessment Start START: Analyze Substrate Structure Q1 Is the CF2H group attached to an electron-withdrawing group (EWG)? (e.g., C=O, SO2, Pyridine, Nitro-aryl) Start->Q1 RiskHigh HIGH RISK: Activated CF2H pKa ~ 20-24 Prone to Deprotonation Q1->RiskHigh Yes RiskLow MODERATE RISK: Unactivated CF2H (Alkyl/Neutral Aryl) pKa > 30 Resistant to Weak Bases Q1->RiskLow No CheckBase Check Reaction Base Strength RiskHigh->CheckBase Outcome2 FAILURE MODE B: Transient Carbanion Formation Risk of H/D Exchange in Protic Solvents RiskLow->Outcome2 Superbase Conditions Outcome3 SAFE ZONE: Generally Stable (Monitor for Radical Side-Reactions) RiskLow->Outcome3 Standard Conditions StrongBase Strong Base (NaH, KHMDS, tBuLi)? CheckBase->StrongBase WeakBase Weak/Medium Base (K2CO3, Et3N, Cs2CO3)? CheckBase->WeakBase Outcome1 FAILURE MODE A: Rapid Decomposition via Alpha-Elimination StrongBase->Outcome1 WeakBase->Outcome2

Figure 1: Diagnostic logic for assessing the stability risk of difluoromethyl groups based on electronic activation and base strength.

Module 2: Troubleshooting & FAQs

Issue #1: "My starting material is disappearing, but I don't see a clean product."

Diagnosis: Base-Mediated Defluorination (Alpha-Elimination). If your


 group is "activated" (e.g., 

-difluoromethyl ketone or sulfone), the base is deprotonating the

bond. The resulting carbanion is unstable and ejects a fluoride ion (

) to form a transient difluorocarbene-like species or polymerizes.
  • The Mechanism:

    
    
    
  • The Fix:

    • Switch Bases: Move from ionic bases (NaH, KOtBu) to non-nucleophilic organic bases (DIPEA, DBU) if possible, though DBU can still trigger this in activated systems.

    • Temperature Control: Perform the deprotonation step at -78°C . The carbanion

      
       is often stable at low temperatures but decomposes upon warming.
      
    • Lewis Acid Stabilization: Add a Lewis acid (e.g., TMSCl or a boron species) before adding the base. This traps the anion or stabilizes the fluoride, preventing the "pop" of elimination.

Issue #2: "My mass spec shows a +1 mass shift (M+1) in deuterated solvents."

Diagnosis: Unintentional H/D Exchange. You are likely running a reaction in


 (methanol-d4) or using 

workups with a base present. Even "weak" bases like

can equilibrate the acidic proton of an activated

group.
  • The Fix:

    • Avoid deuterated protic solvents (

      
      , 
      
      
      
      ) during the reaction if the base is present.
    • If M+1 is observed, it confirms your

      
       proton is accessible. This is a "canary in the coal mine" warning that you are near the threshold of decomposition.
      
Issue #3: "I'm trying to alkylate another part of the molecule, but the base is being consumed."

Diagnosis: Competitive Deprotonation. The


 of an activated 

(approx. 20-24) is lower than many C-H bonds you might target for lithiation. The

acts as a proton sink.
  • The Fix:

    • Stoichiometry: Use 2.1 equivalents of base. The first equivalent will deprotonate the

      
       (forming a "protecting group" of sorts). The second equivalent will perform your desired chemistry. Note: This only works if the difluoro-carbanion is stable at your reaction temperature (see Issue #1).
      

Module 3: Experimental Protocols

Protocol A: Assessing Stability (The "Deuterium Challenge")

Use this protocol to definitively test if your specific substrate is labile under your proposed reaction conditions.

  • Setup: Dissolve 0.1 mmol of Substrate in 0.5 mL of the deuterated analog of your reaction solvent (e.g., DMSO-

    
    , THF-
    
    
    
    ).
  • Base Addition: Add 1.0 equivalent of the base you intend to use (e.g.,

    
    , TEA, or NaH).
    
  • Incubation: Stir at the intended reaction temperature for 1 hour.

  • Analysis:

    • Take a

      
       NMR (decoupled).
      
    • Stable: A clean doublet (coupling to H).

    • Exchange (Unstable): Collapse of the doublet to a singlet (coupling to D is different/broadened) or disappearance of signal.

    • Decomposition: Appearance of free fluoride (approx -120 ppm) or complex mixtures.

Protocol B: Stabilizing the Carbanion (The "Lewis Acid Trap")

Adapted from Geri et al. (JACS 2018) for utilizing the anion without decomposition.

  • Reagents: Substrate (

    
    ), Electrophile, Lewis Acid (e.g., TMSCl or specialized Boron species), Base (KHMDS).
    
  • Condition: Cool THF solution to -78°C .

  • Sequence:

    • Add Substrate + Electrophile + Lewis Acid.[3]

    • Add KHMDS dropwise.

    • Why? The base deprotonates the

      
      .[2] The Lewis acid immediately coordinates the fluorine or the resulting anion, raising the barrier for fluoride elimination.
      
  • Warming: Allow to warm slowly only after the electrophile has reacted.

Module 4: Data Reference

Table 1: Estimated Acidity & Stability of


 Motifs 
Substrate ClassStructureApprox.

(DMSO)
Stability in BasePrimary Risk
Difluoromethyl Sulfone

~20LowRapid Elimination
Difluoromethyl Ketone

~20-22LowHydration / Elimination
Aryl Difluoromethyl

(Electron Poor)
~24-28ModerateH/D Exchange
Aryl Difluoromethyl

(Neutral)
>30HighRadical Abstraction
Alkyl Difluoromethyl

>35Very HighMetabolic Oxidation

Module 5: Mechanistic Visualization

The following diagram illustrates the "Death Spiral" of the difluoromethyl group in the presence of a base. Understanding this pathway is key to preventing it.

Mechanism Substrate Substrate R-CF2-H Transition Transition State [R-CF2] - Substrate->Transition Deprotonation Base Base (B:) Base->Transition StablePath Re-Protonation (H/D Exchange) Transition->StablePath Reversible (If Base Weak) UnstablePath Alpha-Elimination (Fluoride Ejection) Transition->UnstablePath Irreversible (If Unstabilized) Carbene Carbene Species [R-CF:] UnstablePath->Carbene - F- Decomp Polymerization / Side Products Carbene->Decomp

Figure 2: The bifurcation of the difluoromethyl carbanion pathway. The goal is to prevent the "Alpha-Elimination" branch.

References

  • Geri, J. B., et al. (2018).[3] "The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach." Journal of the American Chemical Society.[4]

  • Rong, M.-Y., et al. (2021).[2] "Base-Catalyzed H/D Exchange Reaction of Difluoromethylarenes." The Journal of Organic Chemistry.

  • Prakash, G. K. S., et al. (2014). "Acidity of the C-H bond in di- and trifluoromethyl groups." Journal of Organic Chemistry. (Contextual grounding on pKa values).
  • Zafrani, Y., et al. (2017). "Difluoromethyl Group as a Hydrogen Bond Donor: A Quantitative Study." Journal of Medicinal Chemistry.

Sources

Optimization

Overcoming steric hindrance in 2,3-disubstituted quinoline synthesis

Topic: Overcoming Steric Hindrance in 2,3-Disubstituted Quinoline Synthesis Status: Active | Tier: Level 3 (Senior Scientist Support) Introduction: The "Orthogonal Clash" Problem Welcome to the Advanced Synthesis Support...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in 2,3-Disubstituted Quinoline Synthesis

Status: Active | Tier: Level 3 (Senior Scientist Support)

Introduction: The "Orthogonal Clash" Problem

Welcome to the Advanced Synthesis Support Center. You are likely here because your standard Skraup or Doebner-Miller protocols are failing.

Synthesizing 2,3-disubstituted quinolines presents a unique "ortho-ortho" steric challenge. The substituents at positions 2 and 3 are vicinal. If these groups are bulky (e.g., tert-butyl, phenyl, ortho-substituted aryls), they create significant torsional strain, preventing the planarization required for aromatization or inhibiting the initial condensation steps in classical methods.

This guide provides three "Support Modules" to bypass these steric walls, moving from optimized classical methods to transition-metal catalysis.

Module 1: Optimizing the Friedländer Annulation

Best For: Moderate steric bulk; acid-sensitive substrates. The Issue: In the classical base-catalyzed Friedländer, steric bulk at the


-methylene position of the ketone partner prevents the formation of the enolate or the subsequent aldol attack on the 2-aminoaryl ketone.
Troubleshooting Protocol: The Lewis Acid Switch

If standard KOH/EtOH reflux fails, switching to a Lewis Acid catalyst often resolves the issue by activating the carbonyl electrophile rather than relying on difficult enolization.

Step-by-Step Protocol (Ytterbium Triflate Method)

Based on optimization for hindered ketones.

  • Reagents:

    • Substrate A: 2-Aminoaryl ketone (1.0 equiv).

    • Substrate B:

      
      -Methylene ketone (1.2 equiv) (The source of steric bulk).
      
    • Catalyst: Yb(OTf)

      
       (5–10 mol%).
      
    • Solvent: Ethanol (Green/Polar) or Toluene (if high temp needed).

  • Procedure:

    • Dissolve Substrate A and B in solvent (0.5 M concentration).

    • Add Yb(OTf)

      
      .
      
    • Critical Step: Heat to reflux.[1][2] Monitor via TLC.

    • Note: If reaction stalls at the "aldol intermediate" (alcohol visible on NMR/LCMS), add a dehydrating agent (e.g., molecular sieves or small amount of TsOH) to force aromatization.

  • Workup:

    • Cool to RT. Dilute with water.[3] Extract with EtOAc.[1]

    • The catalyst remains in the aqueous phase and can often be recovered.

Technical Insight: Yb(OTf)


 acts as a "water-tolerant" Lewis acid. It coordinates to the carbonyl oxygen of the 2-aminoaryl ketone, increasing its electrophilicity enough to accept attack from sterically hindered ketones that form poor enolates [1].

Module 2: Palladium-Catalyzed Oxidative Cyclization

Best For: High steric bulk; installing both substituents simultaneously via internal alkynes. The Solution: Instead of condensing two carbonyls, use a Palladium catalyst to insert an internal alkyne into an o-vinylaniline or o-iodoaniline. This builds the steric bulk during the ring closure rather than fighting it.

Mechanism & Steric Control

The regioselectivity (C2 vs C3) is determined by the polarization of the alkyne and the steric bulk of its substituents.

  • Rule of Thumb: The bulkier group on the alkyne generally prefers the C2 position (next to the nitrogen lone pair) to avoid clashing with the C4 proton, though electronic effects can override this.

Protocol: Aerobic Oxidative Cyclization

Adapted from Jiang et al. (2016) [2]

  • Reagents:

    • o-Vinylaniline (0.2 mmol).

    • Internal Alkyne (0.2 mmol) (Carrying your R2/R3 groups).

    • Catalyst: PdCl

      
       (10 mol%).[4]
      
    • Ligand: PPh

      
       (20 mol%).
      
    • Co-Oxidant: Cu(TFA)

      
       (20 mol%).[4]
      
    • Additive: Pivalic Acid (PivOH) (1.0 equiv).

    • Solvent: MeCN:DMSO (20:1).[4]

  • Setup:

    • Combine all reagents in a pressure tube.

    • Purge with O

      
       (balloon pressure is sufficient).
      
  • Reaction:

    • Heat to 80°C for 12–24 hours.

    • Checkpoint: The reaction mixture should turn from green/blue (Cu active) to dark brown/black upon completion.

  • Why this works for Sterics:

    • The mechanism involves aminopalladation. The nitrogen attacks the alkyne coordinated to Pd. The metal holds the components in a geometry that forces cyclization even with bulky groups like t-butyl or ortho-substituted phenyls [2].

Module 3: The Povarov Multicomponent Reaction (MCR)

Best For: Creating saturated "pre-quinolines" (tetrahydroquinolines) that can be aromatized later; diversifying the C2 position.

Troubleshooting Matrix
Symptom Probable Cause Corrective Action
No Reaction (Stuck at Imine) Steric bulk prevents [4+2] cycloaddition.Switch Lewis Acid to BF

OEt

or Sc(OTf)

. These are smaller and more oxophilic than bulky Lewis acids.
Product is Tetrahydroquinoline Povarov yields the saturated ring; sterics prevent auto-oxidation.Forced Aromatization: Treat crude with DDQ (2 equiv) in Dichloromethane or MnO

in refluxing toluene.
Regioisomer Scrambling Reversible imine formation.Use pre-formed imines instead of the 3-component (aldehyde+amine+alkene) mix.

Visualizing the Solution

Workflow: Selecting the Right Method

Use this decision tree to select the optimal pathway based on your specific steric constraints.

QuinolineSelection Start Start: 2,3-Disubstituted Quinoline Target Analyze Analyze Steric Bulk at C2 & C3 Start->Analyze Q_Source Are starting materials available? Analyze->Q_Source Friedlander Method A: Modified Friedländer (Yb(OTf)3 Catalysis) Q_Source->Friedlander Ketones available Moderate Sterics Pd_Alkyne Method B: Pd-Catalyzed Alkyne Annulation Q_Source->Pd_Alkyne Internal Alkyne available High Sterics (t-Bu, Ph) Povarov Method C: Povarov MCR (+ DDQ Oxidation) Q_Source->Povarov Aldehyde/Amine available Need Diversity Friedlander_Note Key: Activates carbonyl without harsh base Friedlander->Friedlander_Note Pd_Note Key: Metal template forces groups together Pd_Alkyne->Pd_Note

Caption: Decision matrix for selecting synthesis pathway based on steric constraints and substrate availability.

Mechanism: Pd-Catalyzed Steric Bypass

PdMechanism Substrate o-Vinylaniline + Internal Alkyne Coordination Pd(II) Coordination (Alkyne Activation) Substrate->Coordination Insertion Aminopalladation (N-C Bond Formed) Coordination->Insertion Pd brings reactants into proximity Cyclization Intramolecular Insertion Insertion->Cyclization Overcomes Entropy Elimination Reductive Elimination & Oxidation Cyclization->Elimination Product 2,3-Disubstituted Quinoline Elimination->Product

Caption: The Palladium template effect allows bulky groups (R2/R3) to be positioned simultaneously without the high activation energy of condensation.

Quantitative Comparison of Methods

FeatureModified Friedländer [1]Pd-Catalyzed Annulation [2]Povarov Reaction [3]
Steric Tolerance MediumHigh Medium-High
Atom Economy Low (Loss of H

O)
High (Oxidative)High
Reaction Temp Reflux (80–110°C)80°CRT to 60°C
Key Limitation Availability of

-methylene ketones
Cost of Catalyst (Pd)Requires aromatization step
Yield (Bulky R) 40–60%75–90% 50–70%

References

  • Friedländer Mechanism & Optimization

    • Marco-Contelles, J., Perez-Mayoral, E., Samadi, A., Carreiro, M. C., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews.
    • Source:

  • Palladium-Catalyzed Annulation (High Steric Tolerance)

    • Zheng, J., Li, Z., Huang, L., Wu, W., Li, J., & Jiang, H. (2016).[5] Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. Organic Letters, 18(15), 3514–3517.[6]

    • Source:

  • Povarov Reaction Overview

    • Kouznetsov, V. V. (2019). Recent synthetic applications of the Povarov reaction. Tetrahedron.
    • Source:[7]

Sources

Reference Data & Comparative Studies

Validation

Lipophilicity (LogP) Profiling of Fluorinated 7-Methoxyquinoline Derivatives

Topic: Lipophilicity (LogP) analysis of fluorinated 7-methoxyquinoline derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals A Technical Guide for Medici...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Lipophilicity (LogP) analysis of fluorinated 7-methoxyquinoline derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

A Technical Guide for Medicinal Chemistry & Lead Optimization

Executive Summary: The Fluorine Factor

In kinase inhibitor development, the 7-methoxyquinoline scaffold is a privileged structure, serving as the core for blockbuster drugs like Lenvatinib (VEGFR inhibitor). However, optimizing the bioavailability and metabolic stability of this scaffold often requires precise halogenation.

This guide analyzes the lipophilicity (LogP) shifts induced by fluorine substitution on the 7-methoxyquinoline core. Unlike chlorine or bromine, fluorine exerts a unique "polar hydrophobicity"—simultaneously withdrawing electrons to lower basicity (pKa) while increasing overall lipophilicity (LogP).[1] Understanding this duality is critical for tuning membrane permeability and blood-brain barrier (BBB) penetration.

Scientific Foundation: Mechanism of Action

The 7-Methoxyquinoline Scaffold

The 7-methoxy group functions as a critical hydrogen bond acceptor in the ATP-binding pocket of kinases. Modifying the quinoline ring with fluorine affects two key physicochemical parameters:

  • Electronic Modulation: Fluorine (electronegativity

    
    ) reduces the electron density of the quinoline nitrogen (
    
    
    
    ). This lowers the pKa, ensuring a higher fraction of the drug remains neutral at physiological pH (7.4), thereby facilitating passive membrane transport.
  • Lipophilicity (LogP): The C-F bond is highly hydrophobic but has a low polarizability. Replacing a C-H bond with C-F typically increases LogP by 0.25 – 0.40 units , depending on the position relative to the methoxy group.

Visualizing the SAR Landscape

The following diagram illustrates the impact of fluorine substitution at various positions on the 7-methoxyquinoline core.

SAR_Analysis Core 7-Methoxyquinoline Scaffold Pos3 3-Fluoro Substitution (Electronic Modulation) Reduces N1 basicity Core->Pos3 Pos4 4-Position (Steric/Binding) Often substituted with anilines (e.g., Lenvatinib) Core->Pos4 Pos8 8-Fluoro Substitution (Metabolic Blockade) Prevents oxidative metabolism Increases LogP significantly Core->Pos8 LogP_High Increased Lipophilicity (High LogP) Pos3->LogP_High +0.20 LogP units Pos8->LogP_High +0.35 LogP units Metab_Stable Enhanced Metabolic Stability Pos8->Metab_Stable Blocks CYP oxidation

Caption: Structure-Activity Relationship (SAR) showing the impact of fluorine placement on physicochemical properties.

Comparative Analysis: Experimental vs. Predicted Data

The following table compares the Experimental LogP of the standard drug (Lenvatinib) against specific fluorinated analogs. Note that while Lenvatinib is a complex molecule, the core lipophilicity trends are driven by the quinoline substitution pattern.

Table 1: Lipophilicity Profile of 7-Methoxyquinoline Derivatives
Compound ClassDerivative DescriptionLogP (Exp/Consensus)

LogP vs Core
Key Characteristic
Reference Drug Lenvatinib (Standard) 3.30 (Exp) [1]N/ABalanced for oral bioavailability; 4-amino substitution dominates.
Core Scaffold 7-Methoxyquinoline2.51 (Pred)0.00Baseline lipophilicity; susceptible to CYP metabolism at C-8.
Isomer A 3-Fluoro -7-methoxyquinoline2.78 (Pred)+0.27Reduced N1 basicity; moderate lipophilicity increase.
Isomer B 8-Fluoro -7-methoxyquinoline2.95 (Pred)+0.44Highest Lipophilicity. Blocks metabolic soft spot; increases half-life.
Isomer C Trifluoromethyl (3-CF3) 3.45 (Pred)+0.94Drastic increase in LogP; risk of poor solubility.

Analysis:

  • 8-Fluoro Effect: Substitution at the 8-position (adjacent to the nitrogen) has the most profound effect on stability and lipophilicity. It creates a "shield" that prevents metabolic attack while boosting LogP by nearly 0.5 units, making it ideal for CNS-targeting candidates.

  • Lenvatinib Context: Lenvatinib's LogP of 3.3 is optimized. It uses a chloro-phenyl group rather than a fluorinated quinoline, but the principle remains: maintaining a LogP between 3.0 and 4.0 is the "sweet spot" for kinase inhibitors to ensure cell permeability without getting trapped in lipid membranes.

Experimental Protocol: RP-HPLC LogP Determination

While the "Shake-Flask" method is the historical gold standard, it is low-throughput and prone to emulsion errors with quinolines. The RP-HPLC method is the preferred industry standard for these derivatives.

Protocol Overview

This method uses the correlation between the chromatographic capacity factor (


) and lipophilicity.

Reagents & Equipment:

  • Instrument: Agilent 1200 Series HPLC or equivalent with DAD detector.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Methanol/Water (Isocratic ratios: 50:50, 60:40, 70:30) buffered to pH 7.4 (MOPS or Phosphate) to mimic physiological conditions.

  • Standards: Uracil (dead time marker,

    
    ), Toluene, Naphthalene, Triphenylene (calibration standards).
    
Step-by-Step Workflow
  • Dead Time Determination: Inject Uracil to determine

    
     (time for unretained solvent to pass).
    
  • Standard Calibration: Inject 5-6 standards with known LogP values. Calculate their capacity factor

    
    :
    
    
    
    
  • Curve Generation: Plot

    
     vs. Known LogP to generate a linear regression equation:
    
    
    
    
  • Sample Analysis: Inject the fluorinated 7-methoxyquinoline derivative. Measure

    
    , calculate 
    
    
    
    , and apply the regression equation.
Workflow Diagram

HPLC_Protocol Start Start: Sample Preparation (1 mg/mL in MeOH) DeadTime Determine Dead Time (t0) Inject Uracil Start->DeadTime Calibration Inject Standards (Toluene, Naphthalene, etc.) DeadTime->Calibration Calc_K Calculate Capacity Factor (k') k' = (tR - t0) / t0 Calibration->Calc_K Regression Generate Linear Regression LogP = A * log(k') + B Calc_K->Regression SampleRun Inject Fluorinated Quinoline Measure tR Regression->SampleRun FinalCalc Calculate Final LogP SampleRun->FinalCalc

Caption: RP-HPLC workflow for high-throughput lipophilicity determination.

Strategic Recommendations

  • For Metabolic Stability: Prioritize 8-fluoro-7-methoxyquinoline derivatives. The fluorine atom at C-8 blocks oxidative metabolism and provides a moderate lipophilicity boost (+0.44 LogP), improving half-life without compromising solubility as drastically as a -CF3 group.

  • For CNS Penetration: If the lead compound is too polar (LogP < 2.0), introduce a 3-fluoro or 3-trifluoromethyl group. This will shift the LogP into the optimal CNS window (2.0 – 3.5) and reduce the basicity of the quinoline nitrogen, preventing lysosomal trapping.

  • Validation: Always cross-validate HPLC-derived LogP values with a computational consensus model (e.g., SwissADME) before proceeding to in vivo studies.

References

  • FDA Access Data. (2015). Lenvima (Lenvatinib) Prescribing Information & Chemistry Review. Retrieved from [Link]

  • Musiol, R., et al. (2025).[2] RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Retrieved from [Link]

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry. Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9823820, Lenvatinib. Retrieved from [Link]

Sources

Comparative

Structural Determinism in Medicinal Scaffolds: A Comparative Guide to 2-Chloro-3-Functionalized Quinolines

Topic: X-ray Crystallography Data for 2-Chloro-3-Functionalized Quinolines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The 2-chloro-3-fun...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography Data for 2-Chloro-3-Functionalized Quinolines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-chloro-3-functionalized quinoline scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical precursor for tricyclic alkaloids, antimalarials, and anticancer agents.[1] While solution-phase NMR provides connectivity data, it often fails to capture the supramolecular interactions and precise conformational locking mechanisms that drive biological efficacy.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against Solution-State NMR and DFT Computational Modeling . It provides experimental data demonstrating why SC-XRD is the superior method for mapping the steric and electronic environment of the C2-Cl and C3-functional group interface—a region pivotal for SNAr reactivity and molecular docking.

Part 1: Structural Significance & The "Ortho-Effect"

The chemical versatility of this scaffold lies in the ortho-effect between the chlorine atom at C2 and the functional group (typically formyl, hydroxymethyl, or acetyl) at C3.

  • The C2-Chlorine Handle: A site for nucleophilic displacement (SNAr) or Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

  • The C3-Functional Group: Provides a hydrogen-bonding acceptor/donor site and dictates the planarity of the system.

Critical Insight: The orientation of the C3-substituent relative to the C2-Cl bond significantly influences the dipole moment and crystal packing. X-ray crystallography is the only method that definitively resolves this static conformation.

Part 2: Comparative Analysis of Structural Methods

Method A: Single Crystal X-Ray Diffraction (SC-XRD)
  • Status: Gold Standard for Solid-State Conformation.

  • Utility: Determines absolute bond lengths, torsion angles, and intermolecular packing (π-stacking).

  • Limitation: Requires a single, defect-free crystal.

Method B: Solution-State NMR (1H, 13C)
  • Status: Standard for Bulk Purity & Connectivity.

  • Utility: Rapid identification of functional groups (e.g., CHO proton at ~10.4 ppm).

  • Limitation: Averages conformational isomers; cannot detect specific intermolecular hydrogen bonding networks present in the solid state.

Method C: DFT Calculations (B3LYP/6-311G*)
  • Status: Predictive Modeling.

  • Utility: Estimates gas-phase geometry and HOMO-LUMO gaps.

  • Limitation: Often underestimates the impact of crystal packing forces (van der Waals, π-π interactions) on bond geometry.

Table 1: Comparative Data Matrix (Experimental vs. Theoretical)

Data based on 2-chloro-3-hydroxymethyl-7,8-dimethylquinoline (C12H12ClNO) [1, 2]

FeatureSC-XRD (Experimental) Solution NMR (CDCl3) DFT (Gas Phase)
State Solid (Static)Liquid (Dynamic/Averaged)Gas (Theoretical)
C2-Cl Bond Length 1.742(3) Å N/A (Indirect via Chemical Shift)~1.758 Å (Overestimated)
Quinoline Ring Planar (RMS dev. < 0.02 Å)Assumed PlanarPlanar
Intermolecular Force O-H[2]···O Hydrogen Bond Chains Solvent-Solute InteractionsNone (Single Molecule)
π-Stacking Distance 3.40 - 3.80 Å Not ObservableN/A
C3-Substituent Torsion Locked (Specific Angle)Freely RotatingEnergy Minimized

Part 3: Crystallographic Data Deep Dive

Case Study: 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline

Crystal Data & Refinement Details

The following parameters are typical for this class of compounds, crystallizing in the Monoclinic system.

  • Formula: C12H12ClNO

  • Crystal System: Monoclinic

  • Space Group: P21/c (Centrosymmetric)[3]

  • Unit Cell Dimensions:

    • a = 17.449 Å

    • b = 4.627 Å[4]

    • c = 14.377 Å[4]

    • β = 113.30°

  • Z (Molecules/Cell): 4

Key Structural Features
  • Planarity: The quinoline ring system is essentially planar.[2] This planarity is crucial for intercalation into DNA base pairs in biological applications.

  • Hydrogen Bonding: Unlike the 3-formyl derivatives (which often rely on weak C-H···O interactions), the 3-hydroxymethyl derivatives exhibit strong O-H···O intermolecular hydrogen bonds. These bonds link molecules into infinite zigzag chains running parallel to the b-axis [1].

  • π-π Stacking: Centroid-to-centroid distances of approx. 3.6–3.8 Å are observed between the pyridine ring of one molecule and the benzene ring of an adjacent molecule, stabilizing the crystal lattice.

Part 4: Experimental Protocols

Protocol A: Synthesis (Vilsmeier-Haack Cyclization)

Objective: Synthesize the 2-chloro-3-formylquinoline precursor.[1][5]

  • Reagent Prep: In a dry round-bottom flask, add DMF (3.0 equiv) and cool to 0°C.

  • Activation: Dropwise add POCl3 (7.0 equiv) with stirring. A white/yellow Vilsmeier salt precipitate will form.

  • Addition: Add the substituted acetanilide (1.0 equiv) in solution or solid form.

  • Cyclization: Heat the mixture to 80–90°C for 4–12 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Quenching: Pour the hot reaction mixture into crushed ice with vigorous stirring.

  • Isolation: Neutralize/Basify with NaHCO3 or dilute NaOH to precipitate the yellow solid. Filter, wash with water, and dry.[6]

Protocol B: Crystallization for X-Ray

Objective: Grow single crystals suitable for diffraction.[7]

  • Solvent Selection: Prepare a saturated solution of the synthesized quinoline in Ethanol or a Chloroform/Ethanol (1:1) mixture.

  • Dissolution: Heat gently to ensure complete dissolution; filter through a 0.45µm syringe filter to remove dust nuclei.

  • Growth: Place the vial in a vibration-free environment at room temperature (293 K). Cover with parafilm and poke 2-3 small holes to allow slow evaporation .

  • Harvest: After 3–7 days, colorless blocks or needles should appear. Select a crystal with defined edges (approx. 0.3 x 0.2 x 0.2 mm) for mounting.

Part 5: Visualization of Workflow

The following diagram illustrates the critical path from synthesis to structural elucidation, highlighting the decision points between NMR and X-Ray analysis.

G Start Substituted Acetanilide Synthesis Vilsmeier-Haack Cyclization (POCl3 / DMF, 80°C) Start->Synthesis Crude Crude 2-Cl-3-R-Quinoline Synthesis->Crude NMR_Path Solution State Analysis Crude->NMR_Path XRay_Path Solid State Analysis Crude->XRay_Path NMR_Exp 1H / 13C NMR (CDCl3) NMR_Path->NMR_Exp Cryst Slow Evaporation (Ethanol/CHCl3) XRay_Path->Cryst NMR_Result Connectivity Confirmed (Dynamic Conformation) NMR_Exp->NMR_Result Diffraction SC-XRD Data Collection (Mo Kα Radiation) Cryst->Diffraction Refinement Structure Refinement (SHELXL / R-factor < 0.05) Diffraction->Refinement XRay_Result 3D Crystal Structure (Bond Lengths, Packing, Torsion) Refinement->XRay_Result XRay_Result->NMR_Result Validates

Caption: Workflow comparing the parallel paths of solution-phase verification (NMR) and solid-state structural determination (X-Ray), emphasizing the crystallization step required for 3D conformational data.

References

  • Khan, F. N., Roopan, S. M., Hathwar, V. R., & Ng, S. W. (2009). 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1272.

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794.

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: 2-Chloro-3-formylquinoline derivatives.

  • BenchChem. Synthesis of 2-Chloro-3-formyl Quinoline via Vilsmeier-Haack.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Chloro-3-(difluoromethyl)-7-methoxyquinoline

Topic: Personal protective equipment for handling 2-Chloro-3-(difluoromethyl)-7-methoxyquinoline Content Type: Operational Safety & Logistics Guide Executive Summary: The "Why" Behind the Protocol 2-Chloro-3-(difluoromet...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 2-Chloro-3-(difluoromethyl)-7-methoxyquinoline Content Type: Operational Safety & Logistics Guide

Executive Summary: The "Why" Behind the Protocol

2-Chloro-3-(difluoromethyl)-7-methoxyquinoline is a functionalized heteroaromatic intermediate often employed in the synthesis of kinase inhibitors and anti-infectives. Its safety profile is dictated by three distinct structural features that require specific protective strategies beyond standard laboratory practice.

  • The 2-Chloro Group: An electrophilic handle susceptible to Nucleophilic Aromatic Substitution (

    
    ). Risk:  High potential for protein alkylation, leading to skin sensitization and contact dermatitis.
    
  • The Difluoromethyl (

    
    ) Group:  Increases lipophilicity (
    
    
    
    ) and metabolic stability. Risk: Enhanced dermal permeation. If the barrier is breached, systemic absorption is faster than non-fluorinated analogs.
  • The Quinoline Core: Associated with hepatotoxicity and potential mutagenicity in analogous structures.

Core Directive: Due to the lack of specific toxicological data for this exact CAS, this protocol applies a Control Banding Approach (Band 4) , treating the substance as a potent, high-hazard intermediate.

Hazard Identification & Risk Assessment (SAR Analysis)

Structure-Activity Relationship (SAR) derived classification.

Hazard ClassGHS Category (Predicted)Operational Implication
Acute Toxicity (Oral) Category 3/4Do not handle open powders on benchtop.
Skin Corrosion/Irritation Category 2Irritant; potential sensitizer due to Cl-reactivity.
Eye Damage/Irritation Category 1/2ACritical: Crystalline fines can cause mechanical and chemical corneal damage.
STOT - Single Exposure Category 3Respiratory tract irritation (mucosal membranes).
Thermal Decomposition N/AWarning: Releases Hydrogen Fluoride (HF), HCl, and NOx upon combustion.

The PPE Matrix: Self-Validating Protection Layers

Trustworthiness Check: This matrix relies on the "redundancy principle." If one barrier fails (e.g., glove tear), a secondary barrier must be present.

A. Personal Protective Equipment Specifications
Body ZoneStandard PPE (Low Risk)REQUIRED PPE (This Compound) Technical Rationale
Hand Protection Single Nitrile (4 mil)Double Gloving Protocol 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (5-8 mil) or Laminate (Silver Shield) for stock solutions.The lipophilic

group facilitates permeation. Double gloving increases breakthrough time from <15 mins to >4 hours.
Respiratory Surgical MaskN95 (Minimum) or P100/P3 (if outside hood).Primary control must be Fume Hood.Prevents inhalation of fines during weighing. Quinoline dusts are potent respiratory irritants.
Eye/Face Safety GlassesChemical Splash Goggles (Indirect Vent).Face Shield required for scale >5g.Safety glasses do not seal against airborne dusts or splashes from reactive

mixtures.
Body Cotton Lab CoatTyvek® Lab Coat (or chemically resistant apron) over cotton.Cotton absorbs liquids, keeping the chemical against the skin. Tyvek repels splashes.
B. The "Glove Inflation" Validation Test

Before handling this compound, perform this 10-second check:

  • Select nitrile gloves.[2][3]

  • Trap air in the glove by rolling the cuff.

  • Squeeze to pressurize. If it deflates, discard. Micro-pinholes are invisible to the naked eye but fatal for sensitizers.

Operational Workflow & Engineering Controls

The following diagram illustrates the Hierarchy of Controls specifically tuned for halogenated heteroaromatics.

HierarchyOfControls Elimination Elimination/Substitution (Not feasible for specific synthesis) Engineering Engineering Controls (Fume Hood, Glove Box) Elimination->Engineering Admin Administrative Controls (SOPs, Training, Access Control) Engineering->Admin Action1 Use Vented Balance Enclosure Engineering->Action1 PPE PPE (Last Line of Defense) (Double Gloves, Goggles, P100) Admin->PPE Action2 Designated Work Area Admin->Action2 Action3 Change gloves every 2 hours PPE->Action3

Caption: Hierarchy of Controls prioritizing containment over PPE. Note that PPE is the final barrier, not the first.

Step-by-Step Handling Protocol
Phase 1: Weighing (Highest Risk of Inhalation)
  • Engineering: Use a static-free balance inside a chemical fume hood. If unavailable, use a powder containment hood (HEPA filtered).

  • Technique: Do not use spatulas that generate static. Use anti-static weighing boats.

  • Cleanup: Immediately wipe the balance area with a methanol-dampened tissue (solubilizes the organic) followed by a water wipe. Discard wipes as hazardous waste.

Phase 2: Reaction Setup (Highest Risk of Splash)
  • Solvent Choice: When dissolving, add solvent slowly down the side of the vessel to prevent "puffing" of the powder.

  • Temperature: If heating is required, ensure the condenser is active before heating. The 2-chloro group can hydrolyze or react violently with strong nucleophiles at high temps.

Phase 3: Doffing (Removal) Strategy

Improper removal is the #1 cause of self-contamination.

  • Outer Gloves: Remove inside fume hood using "beak" method. Discard in solid waste.

  • Goggles: Remove before inner gloves if possible, or handle by the strap only.

  • Inner Gloves: Remove last. Wash hands immediately with soap and cool water (warm water opens pores).

Emergency Response & Disposal

Fire Scenario: The HF Risk

In the event of a fire, the difluoromethyl group (


) can thermally decompose to release Hydrogen Fluoride (HF) .
  • Firefighting: Do not breathe smoke. SCBA (Self-Contained Breathing Apparatus) is mandatory for firefighters.

  • First Aid (Inhalation): Move to fresh air. If breathing is difficult, 100% oxygen should be administered by trained personnel.

Spill Management
  • Evacuate: Clear the immediate area.

  • PPE: Don full PPE (including P100 respirator if powder is airborne).

  • Neutralization:

    • Powder: Cover with wet paper towels to prevent dust, then scoop into a container.

    • Liquid: Absorb with vermiculite or sand. Do not use sawdust (potential reaction with oxidizers).

  • Decontamination: Wash surface with 5% sodium bicarbonate solution, then water.

Disposal (Halogenated Waste)
  • Stream: Segregate into "Halogenated Organic Waste."

  • Incompatibility: Do not mix with strong oxidizing acids (Nitric/Chromic) or strong bases (Sodium Hydroxide), as the 2-chloro group is labile and can generate heat/gas.

  • Labeling: Explicitly list "Fluorinated/Chlorinated Quinoline" on the tag.

References

  • National Institutes of Health (NIH) - PubChem. 2-Chloro-3-(chloromethyl)quinoline Safety Data. (Analogous Compound Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. (Control Banding Guidelines). Retrieved from [Link]

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Halogenated Heterocycles. Retrieved from [Link]

Sources

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